molecular formula C13H18ClNO B3954205 N-(3-chloro-2-methylphenyl)-2-methylpentanamide

N-(3-chloro-2-methylphenyl)-2-methylpentanamide

Cat. No. B3954205
M. Wt: 239.74 g/mol
InChI Key: BIQFQMXWTRNYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-methylpentanamide, also known as Clonazolam, is a research chemical that belongs to the benzodiazepine class of drugs. It was first synthesized in 1971 and has gained popularity in recent years among researchers due to its unique properties and potential applications.

Mechanism of Action

Like other benzodiazepines, N-(3-chloro-2-methylphenyl)-2-methylpentanamide acts on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA. This results in a decrease in neuronal excitability, leading to sedative, anxiolytic, and muscle relaxant effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including:
1. Sedation and relaxation of skeletal muscles.
2. Reduction of anxiety and stress.
3. Induction of sleep.
4. Impairment of cognitive and motor functions.
5. Decrease in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-2-methylpentanamide has several advantages and limitations for laboratory experiments:
Advantages:
1. High potency and efficacy.
2. Wide range of pharmacological effects.
3. Availability in pure form.
4. Ability to produce consistent results.
Limitations:
1. Potential for abuse and addiction.
2. Difficulty in controlling dosage and administration.
3. Limited research on long-term effects.
4. Possible adverse effects on experimental subjects.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-methylpentanamide, including:
1. Investigation of its potential as a treatment for anxiety disorders and insomnia.
2. Study of its interactions with other drugs and chemicals.
3. Examination of its long-term effects on cognitive and motor functions.
4. Development of safer and more effective analogs.
5. Investigation of its potential as a tool for understanding the mechanisms of GABAergic neurotransmission.
Conclusion:
In conclusion, this compound is a research chemical with a wide range of potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations have been discussed in this paper. Furthermore, several future directions for research on this compound have been identified, which could lead to the development of new treatments and a better understanding of the mechanisms of GABAergic neurotransmission.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-methylpentanamide has been used in various scientific research studies, including but not limited to:
1. Investigation of the pharmacological properties of benzodiazepines.
2. Examination of the effects of this compound on the central nervous system.
3. Evaluation of this compound's potential as an anxiolytic and sedative drug.
4. Study of this compound's interactions with other drugs and chemicals.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-4-6-9(2)13(16)15-12-8-5-7-11(14)10(12)3/h5,7-9H,4,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQFQMXWTRNYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=C(C(=CC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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